molecular formula C16H9FO4 B15293570 2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid

2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid

Cat. No.: B15293570
M. Wt: 284.24 g/mol
InChI Key: FAZXGENUOIVDTH-ZSOIEALJSA-N
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Description

2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid is an organic compound with the molecular formula C16H9FO4 It is known for its unique structure, which includes a fluorine atom and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid typically involves the reaction of 2-fluoro-5-formylbenzoic acid with 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid in the presence of triethylamine and tetrahydrofuran. The reaction is carried out at room temperature for 12 hours, followed by concentration under reduced pressure and filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: The major products formed are carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products are substituted benzoic acids or benzofurans.

Scientific Research Applications

2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound induces cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile
  • 5-fluoro-2-methylbenzoic acid
  • 2-fluoro-5-formylbenzoic acid

Uniqueness

2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid is unique due to its specific structure, which includes a fluorine atom and a benzofuran moiety. This structure imparts distinct chemical and biological properties to the compound, making it valuable in various scientific research applications.

Properties

Molecular Formula

C16H9FO4

Molecular Weight

284.24 g/mol

IUPAC Name

2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid

InChI

InChI=1S/C16H9FO4/c17-13-6-5-9(7-12(13)15(18)19)8-14-10-3-1-2-4-11(10)16(20)21-14/h1-8H,(H,18,19)/b14-8-

InChI Key

FAZXGENUOIVDTH-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)F)C(=O)O)/OC2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C(=O)O)OC2=O

Origin of Product

United States

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